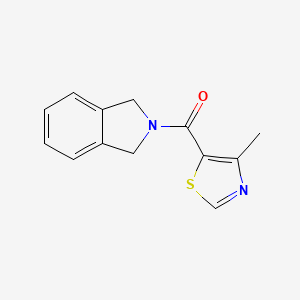
Isoindolin-2-yl(4-methylthiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoindolin-2-yl(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H12N2OS and its molecular weight is 244.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Preservatives in Cosmetics and Household Products
Isothiazolinones, including derivatives similar to Isoindolin-2-yl(4-methylthiazol-5-yl)methanone, have been extensively studied for their use as preservatives in cosmetics and household products. A new methodology developed for the determination of isothiazolinone biocides in these products highlights their importance in ensuring product safety and compliance with regulatory standards. This study focused on sensitizers like 2-methyl-3-isothiazolinone (MI) and related compounds, demonstrating the effectiveness of matrix solid phase dispersion (MSPD) followed by HPLC-MS/MS for their detection and quantification. These compounds, due to their biocidal properties, help in preserving the shelf life and safety of cosmetics and household items (Álvarez-Rivera et al., 2012).
Applications in Pharmaceutical Research
The effects of structural modifications on the biological activity of isoindolinone derivatives have been explored in pharmaceutical research. One study investigated the impact of linking bridge modifications on the antipsychotic profiles of phthalimide and isoindolinone derivatives. These compounds were evaluated for their in vitro activity at dopamine and serotonin receptors, with findings suggesting potential therapeutic applications in treating psychiatric disorders. The study exemplifies the pharmaceutical significance of isoindolinone derivatives, including their ability to modulate receptor activity and influence drug design for mental health treatments (Norman, Minick, & Rigdon, 1996).
Analytical Chemistry and Environmental Safety
In analytical chemistry, the determination of isothiazolinone preservatives, akin to this compound, in various matrices has been a focal point of research. Techniques such as high-performance liquid chromatography (HPLC) have been developed and validated for the quantification of these compounds in consumer products. This research is crucial for assessing the environmental impact of isothiazolinones, monitoring their levels in products, and ensuring compliance with safety regulations. Such studies underscore the environmental and health-related implications of using these compounds as preservatives, reflecting ongoing efforts to manage their use effectively and safely (Alanazi et al., 2023).
Mécanisme D'action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that Isoindolin-2-yl(4-methylthiazol-5-yl)methanone may also interact with various targets in the body.
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), and tiazofurin (an antineoplastic drug) .
Result of action
The biological activities of related indole derivatives suggest that it may have a broad range of effects .
Propriétés
IUPAC Name |
1,3-dihydroisoindol-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-12(17-8-14-9)13(16)15-6-10-4-2-3-5-11(10)7-15/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTSARRFQJCFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)
![[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2531277.png)

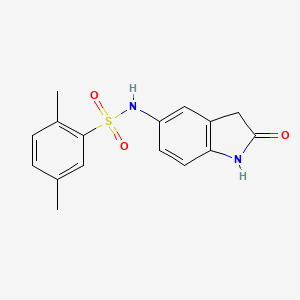
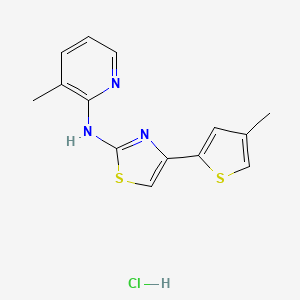
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)
![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)

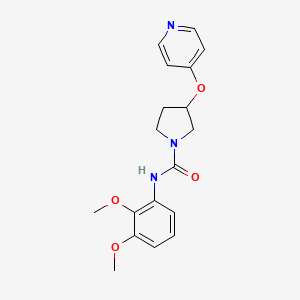
![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)

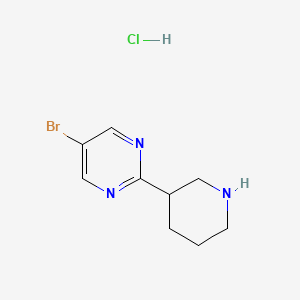
![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)
